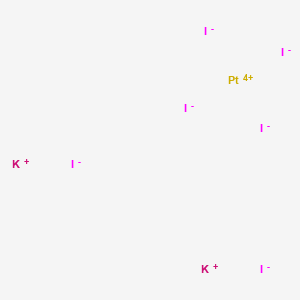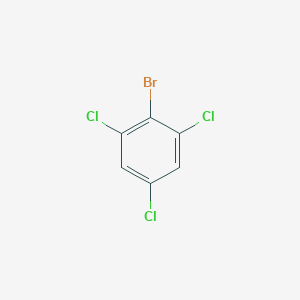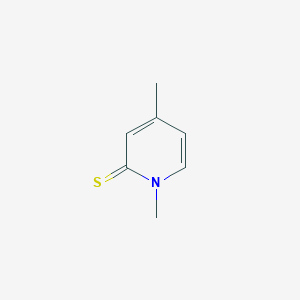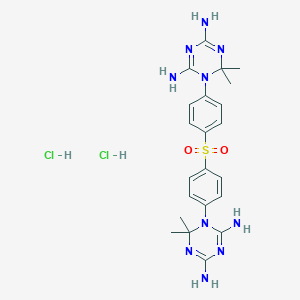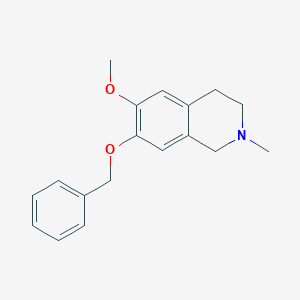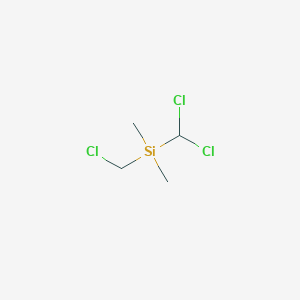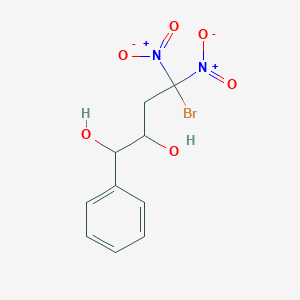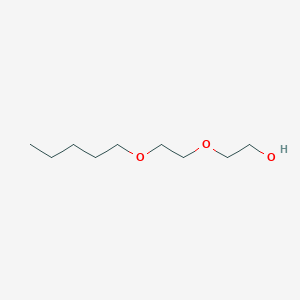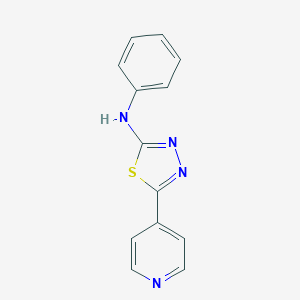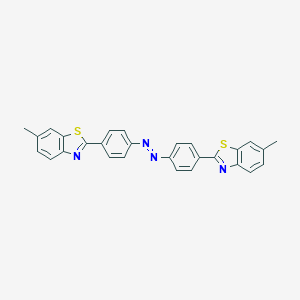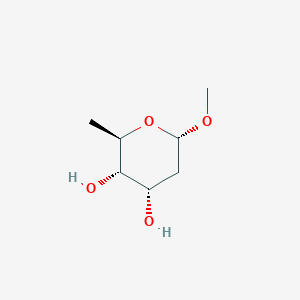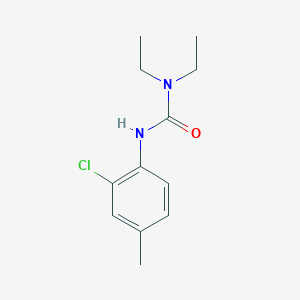
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first synthesized in 1957 and has been used extensively in agriculture to control weeds in crops such as cotton, soybean, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, railways, and roadways.
作用机制
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, ultimately leading to cell death in the plant.
生化和生理效应
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been shown to have toxic effects on a variety of organisms, including humans. It can cause damage to the liver, kidneys, and reproductive system. Additionally, it has been shown to have endocrine-disrupting effects, leading to changes in hormone levels. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been shown to have negative effects on aquatic organisms, particularly on the growth and reproduction of fish and other aquatic species.
实验室实验的优点和局限性
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments.
未来方向
There are several areas of future research for 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea induces apoptosis in cancer cells and to identify potential targets for therapy. Additionally, there is a need for further research on the environmental impact of 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, particularly on aquatic ecosystems. Finally, there is a need for the development of alternative herbicides that are less toxic and have less potential for environmental harm.
合成方法
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can be synthesized through a reaction between 2-chloro-4-methylphenyl isocyanate and diethylamine. The reaction yields 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea as a white crystalline solid with a melting point of 158-160°C.
科学研究应用
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to their death. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been studied for its potential use in cancer treatment. Studies have shown that 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a variety of bacteria and fungi.
属性
CAS 编号 |
15441-96-0 |
|---|---|
产品名称 |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
分子式 |
C12H17ClN2O |
分子量 |
240.73 g/mol |
IUPAC 名称 |
3-(2-chloro-4-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-9(3)8-10(11)13/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI 键 |
QGVVUHXHTXIBTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
规范 SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
同义词 |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



